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The table below summarizes the core efficacy data and characteristics of both prophylactic antibodies.

Feature Nirsevimab Palivizumab

RSV Hospitalization 72.5% - 90.9% (clinical trials & real- 45% - 55% (pivotal trials) [4] [5]

Reduction world) [1] [2] [3] [6]

ICU Admission No PICU admissions in one real-world 57% reduction (secondary

Reduction study [7] endpoint) [5]

Mechanism of Action Long-acting monoclonal antibody Monoclonal antibody targeting
targeting the RSV F protein [1] [2] the RSV F protein [5] [8]

Dosing Regimen Single dose per RSV season [1] [2] 5 monthly doses per RSV

season [4] [5]

Approved Population All infants during first RSV season; High-risk infants (e.g.,
specific children in second season [2] prematurity, BPD, CHD) [5] [8]

Real-World 72.5% - 89.5% (2024-2025 season data) 58% (adjusted, test-negative

Effectiveness (RWE) [1] [7] design study) [9]

Experimental Protocols and Key Studies
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Understanding the experimental design behind the data is critical for scientific evaluation.

¢ Nirsevimab Efficacy Trials

o Study Design: The efficacy data (75%-90.9%) primarily comes from randomized, placebo-
controlled, double-blind trials [1] [2] [3]. Infants born during or entering their first RSV season
received a single intramuscular injection of nirsevimab or a placebo.

o Primary Endpoint: The percentage of participants with RSV-associated medically attended
lower respiratory tract infection (MA-LRTI) up to 150 days post-dosing. RSV infection was
confirmed via reverse transcription polymerase chain reaction (RT-PCR) [1] [3].

o Real-World Studies: Recent 2024-2025 season studies (e.g., in Italy) used test-negative
case-control and screening method designs. These studies matched hospitalized, RSV-
positive infants (cases) with RSV-negative controls to estimate effectiveness in routine clinical
practice [1] [7].

¢ Palivizumab Pivotal Trials

o IMpact-RSV Study: This was a multicenter, randomized, double-blind, placebo-controlled
trial [4] [5]. High-risk infants (premature <35 weeks or with BPD) were randomized to receive
five monthly intramuscular injections of palivizumab (15 mg/kg) or placebo.

o Primary Endpoint: Hospitalization for confirmed RSV infection over 150 days of follow-up
[4].

o Feltes et al. Trial: This trial used a similar design to evaluate palivizumab in 1287 children with
hemodynamically significant congenital heart disease (HS-CHD) [5].

o Real-World Effectiveness Study: A test-negative case-control study used inverse
propensity score weighting (IPSW) to adjust for confounders like gestational age and other
risk factors, providing an adjusted effectiveness estimate of 58% [9].

Mechanism of Action and Workflow

The following diagram illustrates the shared preventive mechanism of action and the general workflow for

evaluating monoclonal antibody efficacy.
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Generalized Efficacy Study Workflow

(Start: RSV Exposura (1 Subject Recruitment & Randomizatior)

'

2. Administer Prophylaxis
(Palivizumab/Nirsevimab) or Placebo

@. Follow-up During RSV SeasorD

(4. Confirm RSV LRTI via RT—PCR)

'

5. Analyze Primary Endpoint
(RSV Hospitalization Rate)

End: Reduction in Severe
Lower Respiratory Tract Disease

Click to download full resolution via product page

> Diagram Title: mAb Mechanism and Efficacy Study Flow

Interpretation and Strategic Implications

o Efficacy vs. Effectiveness: The higher efficacy of nirsevimab stems from its longer half-life, which
provides protection for at least 5 months with a single dose, covering the entire RSV season [1] [2]. In
contrast, palivizumab requires monthly injections to maintain protective antibody levels [4].
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e Public Health Impact: The simplified single-dose regimen of nirsevimab enables broader
implementation as a universal prophylaxis for all infants, moving beyond the restricted use for high-
risk populations associated with palivizumab [2]. Real-world data from the 2024-2025 season
confirms high effectiveness in this general population approach [1] [7].

¢ Future Landscape: The evidence has shifted clinical practice and recommendations. The CDC
recommends nirsevimab for all infants under 8 months in their first RSV season [2]. Palivizumab will
no longer be available after December 31, 2025 [2].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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